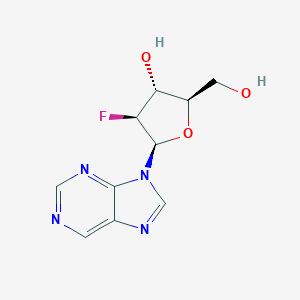

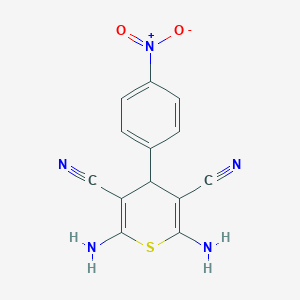

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

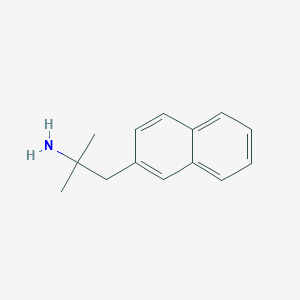

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol, also known as FMAU, is a synthetic nucleoside analog that has been studied for its potential use in cancer treatment. FMAU is structurally similar to the natural nucleoside deoxythymidine (dT), but with a fluorine atom at the 4-position of the pyrimidine ring and a hydroxymethyl group at the 2-position of the furanose ring.

Wirkmechanismus

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is phosphorylated by cellular kinases to form (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol monophosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-MP), which is then further phosphorylated to form (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol diphosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-DP) and (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol triphosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-TP). (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-TP is incorporated into the DNA of cancer cells in place of dT and inhibits further DNA replication.

Biochemische Und Physiologische Effekte

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has been shown to selectively accumulate in cancer cells and not in normal cells, making it a promising candidate for cancer imaging and therapy. (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has also been shown to have low toxicity and be well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is its selectivity for cancer cells, which allows for specific targeting and imaging of tumors. However, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol's synthetic nature and complex synthesis method make it difficult and expensive to produce in large quantities. Additionally, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has a short half-life in vivo, limiting its usefulness in long-term imaging studies.

Zukünftige Richtungen

Future research on (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol could focus on improving its synthesis method to make it more cost-effective and scalable for large-scale production. Additionally, research could explore the use of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol in combination with other cancer therapies to enhance its effectiveness. Finally, further studies could investigate the potential of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol for imaging and therapy of other diseases beyond cancer.

Synthesemethoden

The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves a multi-step process starting with the reaction of 2,3,5-tri-O-benzoyl-D-ribose with 2,4-dichloropyrimidine in the presence of a base to yield the protected nucleoside intermediate. This intermediate is then deprotected and reacted with 4-fluorobenzyl alcohol in the presence of a Lewis acid catalyst to yield (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol.

Wissenschaftliche Forschungsanwendungen

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has been studied for its potential use in cancer imaging and therapy. In cancer imaging, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is labeled with a positron-emitting radionuclide such as fluorine-18 and used in positron emission tomography (PET) imaging to detect and monitor cancerous tumors. In cancer therapy, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is incorporated into the DNA of cancer cells and inhibits their replication, leading to cell death.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWLNFMONEHG-IBCQBUCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)

![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)